N-(1H-indol-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC14808630
Molecular Formula: C21H19N3O2
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N3O2 |
|---|---|
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | N-(1H-indol-6-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C21H19N3O2/c1-13(2)24-12-18(16-5-3-4-6-17(16)21(24)26)20(25)23-15-8-7-14-9-10-22-19(14)11-15/h3-13,22H,1-2H3,(H,23,25) |
| Standard InChI Key | ARVKHMYKAREDEB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)C=CN4 |
Introduction
N-(1H-indol-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. It is notable for its unique structural features, which include an indole moiety linked to a dihydroisoquinoline framework. This compound is of interest in medicinal chemistry due to its potential biological activities, such as antimicrobial and anticancer properties.
Synthesis
The synthesis of N-(1H-indol-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. Optimized reaction conditions, such as temperature control and choice of solvents, are crucial for maximizing yield and purity during synthesis. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Biological Activity
The biological activity of this compound is primarily linked to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may exhibit antimicrobial properties, similar to other compounds within the dihydroisoquinoline class. Its mechanism of action likely involves binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Potential Applications
N-(1H-indol-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has potential applications in medicinal chemistry due to its unique structural features. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases, particularly those requiring modulation of enzyme activity or receptor interactions.
Research Findings
Research on this compound is ongoing, with a focus on understanding its pharmacological profile and potential therapeutic applications. Studies on its interaction with biological targets are essential for elucidating its mechanisms of action. The compound's structural similarities with other dihydroisoquinoline and indole derivatives suggest that it may have distinct pharmacological properties compared to related compounds.
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